

A Comparative Guide to the Bioactivity of Ampelopsin G and its Structural Analogs

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Compound of Interest

Compound Name: *Ampelopsin G*

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Ampelopsin G, also known as dihydromyricetin (DHM), is a flavonoid renowned for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. [1][2] Structural modification of **Ampelopsin G** offers a promising avenue for the development of novel therapeutic agents with enhanced efficacy and specificity. This guide provides a comparative analysis of the biological activities of **Ampelopsin G** and its structural analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of **Ampelopsin G** and its acylated derivatives has been systematically evaluated using various in vitro assays. Acylation of **Ampelopsin G** with different fatty acid vinyl esters results in derivatives with altered lipophilicity, which can influence their antioxidant activity in different systems.[3][4]

A study by Liu et al. (2023) synthesized a series of acylated DHM derivatives and compared their antioxidant activities with that of the parent compound, Dihydromyricetin (DHM). The derivatives included C2-DHM, C4-DHM, C6-DHM, C8-DHM, and C12-DHM, where the number indicates the carbon chain length of the acyl group. The antioxidant activities were assessed using DPPH and ABTS radical scavenging assays, and a cellular antioxidant activity (CAA) assay.[3]

Compound	DPPH Scavenging IC50 (μg/mL)	ABTS Scavenging IC50 (μg/mL)	Cellular Antioxidant Activity EC50 (μmol/L)
Dihydromyricetin (DHM)	6.42 ± 0.15	0.04 ± 0.00	226.26 ± 10.27
C2-DHM	6.98 ± 0.27	0.04 ± 0.00	120.48 ± 8.23
C4-DHM	7.12 ± 0.11	0.05 ± 0.00	75.32 ± 5.14
C6-DHM	7.33 ± 0.18	0.05 ± 0.00	48.97 ± 3.32
C8-DHM	7.56 ± 0.21	0.05 ± 0.00	35.14 ± 2.15
C12-DHM	11.24 ± 0.35	0.07 ± 0.00	42.88 ± 2.89
Vitamin C (Vc)	4.28 ± 0.09	0.03 ± 0.00	Not Reported
TBHQ	3.89 ± 0.12	0.02 ± 0.00	Not Reported

Data sourced from Liu et al., 2023. A lower IC50/EC50 value indicates higher antioxidant activity.

The results indicate that while acylation did not significantly enhance, and in the case of C12-DHM, even slightly decreased the radical scavenging activity in chemical-based assays (DPPH and ABTS), it had a profound impact on the cellular antioxidant activity. Notably, the C8-DHM derivative exhibited the most potent cellular antioxidant activity, with an EC50 value significantly lower than that of the parent **Ampelopsin G**. This suggests that moderate lipophilicity enhances cellular uptake and efficacy.

Comparative Analysis of Cytotoxicity and Anticancer Activity

The cytotoxic effects of **Ampelopsin G** and its derivatives are crucial for evaluating their potential as anticancer agents. A study by Wu et al. (2024) synthesized a series of novel dihydromyricetin derivatives by introducing ω-methoxy-ω-oxealkyl groups at the C7-OH position and evaluated their inhibitory activity against SARS-CoV-2 3CLpro and their cytotoxicity in Vero E6 cells.

Compound	SARS-CoV-2 3CLpro IC50 (μM)	Cytotoxicity CC50 (μM) on Vero E6 cells
Dihydromyricetin (DHM)	> 50	> 100
Myricetin	2.85 ± 0.12	> 100
Compound 3	0.72 ± 0.04	> 100
Compound 4	1.15 ± 0.06	> 100
Compound 5	1.33 ± 0.07	> 100
Compound 6	1.08 ± 0.05	> 100
Compound 7	1.56 ± 0.08	> 100
Compound 8	1.89 ± 0.09	> 100
Compound 9	1.98 ± 0.11	> 100
Compound 10	2.36 ± 0.13	> 100
Ebselen (Positive Control)	0.67 ± 0.03	Not Reported

Data sourced from Wu et al., 2024. CC50 is the concentration that causes 50% cytotoxicity.

These derivatives demonstrated significant inhibitory activity against SARS-CoV-2 3CLpro, with Compound 3 being the most potent. Importantly, none of the tested compounds, including **Ampelopsin G**, showed significant cytotoxicity against Vero E6 cells at concentrations up to 100 μM, indicating a favorable safety profile.

Furthermore, dihydromyricetin has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma. For instance, DHM was found to markedly suppress the proliferation of Hep3B cells.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay evaluates the free radical scavenging ability of a compound.

- Reagent Preparation:
 - DPPH Stock Solution (0.5 mM): Dissolve 10 mg of DPPH in 50 mL of methanol. This solution should be freshly prepared and stored in the dark.
 - DPPH Working Solution: Dilute the stock solution with methanol to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm.
 - Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
 - Serial Dilutions: Create a series of dilutions of the test compound from the stock solution.
 - Positive Control: Use a standard antioxidant like ascorbic acid or Trolox.
- Assay Procedure:
 - In a 96-well plate, add 100 μ L of the DPPH working solution to 100 μ L of each sample dilution.
 - Prepare a blank sample with 100 μ L of the solvent and 100 μ L of the DPPH working solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the blank and A_{sample} is the absorbance of the test compound.
 - Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

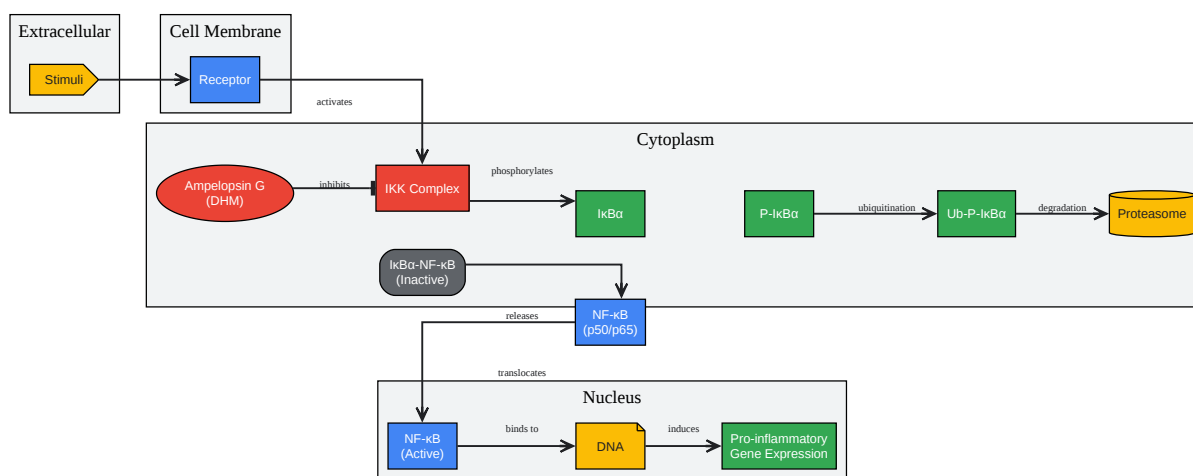
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Plating:
 - Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.
 - Incubate for 6 to 24 hours to allow for cell attachment.
- Treatment:
 - Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
- Solubilization:
 - Add 100 μ L of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.
 - Incubate at room temperature in the dark for 2 hours, with shaking, to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Cell viability is expressed as a percentage of the control (untreated cells).

- The CC50 value (the concentration that reduces cell viability by 50%) can be calculated from the dose-response curve.

Signaling Pathway Modulation

Ampelopsin G and its analogs exert their biological effects by modulating various intracellular signaling pathways. A key pathway involved in inflammation is the Nuclear Factor-kappa B (NF- κ B) signaling cascade. Dihydromyricetin has been shown to inhibit the activation of NF- κ B by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, I κ B α . This action blocks the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes.



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Caption: NF- κ B signaling pathway and the inhibitory action of **Ampelopsin G**.

This guide highlights the potential of structural modification to enhance the biological activities of **Ampelopsin G**. Further comparative studies on a broader range of analogs are warranted to fully elucidate their structure-activity relationships and therapeutic potential.

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